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Compound of Interest

Compound Name: T0O070907

Cat. No.: B1682576

An In-depth Technical Guide on the Core Chemical Structure and Properties of T0070907 for
Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the chemical structure, properties, and biological
activities of T0070907, a potent and selective antagonist of the Peroxisome Proliferator-
Activated Receptor Gamma (PPARY). All quantitative data is summarized in structured tables,
and detailed methodologies for key experiments are provided. Signaling pathways and
experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

T0070907, with the chemical name 2-Chloro-5-nitro-N-4-pyridinylbenzamide, is a small
molecule that acts as a highly potent and selective covalent antagonist of PPARy.[1] Its
chemical structure and key identifiers are presented below.

Table 1: Chemical Identification of T0070907
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Identifier Value
IUPAC Name 2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide
T-0070907, 2-Chloro-5-nitro-N-4-
Synonyms o )
pyridinylbenzamide
CAS Number 313516-66-4[2]
Molecular Formula C12HsCIN303[2]
CIC1=CC=C(--INVALID-LINK--
SMILES
=0)C=C1C(NC2=CC=NC=C2)=0[1]
InChl Key FRPIJSHKMZHWJBE-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of T0070907

Property Value Source
Molecular Weight 277.67 g/mol [2]
Appearance Powder [3]
Purity >98% (HPLC) [1]

- Soluble to 100 mM in DMSO )
Solubility ] Multiple Sources
and 100 mM in 1leq. HCIL.[2]

Storage Store at room temperature.[2] Multiple Sources

Synthesis

While a detailed, step-by-step synthesis protocol for T0070907 is not extensively published in
peer-reviewed literature, the synthesis can be logically inferred from standard organic
chemistry principles. The key reaction is the amidation of 2-chloro-5-nitrobenzoic acid with 4-
aminopyridine. A plausible synthetic workflow is outlined below.
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A plausible synthetic route for T0070907.

Biological Activity and Mechanism of Action

T0070907 is a potent and selective irreversible antagonist of PPARy with an I1Cso of 1 nM.[1] It
exhibits over 800-fold selectivity for PPARy compared to PPARa and PPARJ.[1]

The primary mechanism of action involves the covalent modification of a cysteine residue
(Cys285) within the ligand-binding domain of PPARY.[4] This covalent binding alters the
conformation of the receptor, leading to the blockade of its transcriptional activity. Specifically,
T0070907 prevents the recruitment of co-activators and promotes the recruitment of co-
repressors to PPARY target gene promoters.

Signaling Pathway

T0070907 primarily modulates the PPARYy signaling pathway. In its active state, PPARy forms a
heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response
elements (PPRES) in the promoter regions of target genes, thereby regulating their
transcription. T0070907 disrupts this process.
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T0070907 inhibits the PPARY signaling pathway.

Experimental Protocols
PPARYy Ligand Binding Assay

This assay determines the ability of T0070907 to displace a radiolabeled or fluorescently-
labeled PPARYy agonist from the ligand-binding domain of the receptor.

Methodology:

A competitive binding assay is performed using a commercially available kit. The assay

typically involves the following steps:
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¢ Reagents:

o

Human recombinant PPARYy ligand-binding domain (LBD)

[¢]

Fluorescently-labeled PPARYy agonist (e.g., a derivative of rosiglitazone)

T0070907 at various concentrations

[¢]

[e]

Assay buffer
e Procedure:

o The PPARYy LBD is incubated with the fluorescently-labeled agonist in the presence of
varying concentrations of T0070907.

o The reaction is allowed to reach equilibrium.

o The fluorescence polarization (FP) or a similar detection method is used to measure the
amount of labeled agonist bound to the receptor.

o Adecrease in the FP signal indicates displacement of the labeled agonist by T0070907.
o Data Analysis:

o The ICso value is calculated by plotting the percentage of inhibition against the
concentration of T0070907.
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Workflow for a PPARY ligand binding assay.

Adipocyte Differentiation Assay

This assay is used to assess the inhibitory effect of T0070907 on the differentiation of pre-
adipocytes into mature adipocytes, a process critically regulated by PPARY.

Methodology:

e Cell Culture:

o 3T3-L1 pre-adipocyte cells are cultured to confluence in a suitable growth medium.
 Induction of Differentiation:

o Differentiation is induced by treating the cells with a differentiation cocktail typically
containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
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o Cells are treated with the differentiation cocktail in the presence or absence of varying
concentrations of T0070907.

o Maturation:

o After the initial induction period, the medium is replaced with a maturation medium
containing insulin, with or without T0070907, and the cells are cultured for several more
days to allow for lipid accumulation.

» Staining and Quantification:

o Mature adipocytes are identified by the accumulation of lipid droplets, which can be
visualized by staining with Oil Red O.

o The extent of differentiation can be quantified by extracting the Oil Red O stain and
measuring its absorbance.

Culture 3T3-L1 pre-adipocytes
to confluence

Induce differentiation with
differentiation cocktail +/- TO070907

Culture in maturation medium
+/- T0O070907

[Stain with Oil Red O]
[Quantify lipid accumulatior)
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Workflow for an adipocyte differentiation assay.

Applications in Research

T0070907 is a valuable tool for researchers studying the physiological and pathophysiological
roles of PPARY. Its high potency and selectivity make it ideal for:

« Investigating the role of PPARYy in metabolic diseases: T0070907 can be used to elucidate
the specific functions of PPARYy in adipogenesis, insulin sensitivity, and lipid metabolism.

o Cancer research: Studies have shown that T0070907 can inhibit the proliferation, migration,
and invasion of various cancer cells, suggesting its potential as an anti-cancer agent.

e Drug discovery: T0070907 serves as a reference compound for the development of new and
improved PPARy modulators.

Conclusion

T0070907 is a well-characterized and highly selective PPARy antagonist that has become an
indispensable tool for researchers in various fields. Its ability to specifically block PPARy
activity allows for the precise investigation of this receptor's function in health and disease. This
guide provides a comprehensive overview of its chemical and biological properties, along with
detailed experimental protocols, to aid researchers in their studies involving this important
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [T0O070907: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682576#t0070907-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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